molecular formula C23H23ClN2O5S B1673634 Ki16425 CAS No. 355025-24-0

Ki16425

Cat. No.: B1673634
CAS No.: 355025-24-0
M. Wt: 475.0 g/mol
InChI Key: LLIFMNUXGDHTRO-UHFFFAOYSA-N
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Description

Ki16425 is a synthetic compound known for its role as an antagonist of lysophosphatidic acid receptors. Lysophosphatidic acid is a small phospholipid that acts as an extracellular lipid mediator, promoting various cellular processes such as cell proliferation, survival, differentiation, and migration. This compound specifically targets lysophosphatidic acid receptors, making it a valuable tool in scientific research, particularly in the study of cancer progression and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ki16425 is synthesized through a multi-step chemical process. The synthesis involves the reaction of 3-(4-[4-([1-(2-chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl] benzylsulfanyl) propanoic acid with various reagents under controlled conditions. The reaction typically requires the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ki16425 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified analogs of the compound .

Scientific Research Applications

Anti-inflammatory Effects

Ki16425 has been shown to mitigate inflammation in various models. In a study involving lipopolysaccharide (LPS)-induced abdominal inflammation, this compound reduced the severity of organ damage and apoptosis in liver and kidney tissues. The compound inhibited the cleavage of caspase-3, a marker of apoptosis, and significantly decreased plasma levels of alanine aminotransferase (ALT), indicating liver protection from injury caused by inflammation .

Table 1: Inflammatory Markers in this compound Treatment

MarkerControl (LPS)This compound Treatment
Plasma ALT (U/L)IncreasedSignificantly Decreased
Cleaved Caspase-3HighLow
Apoptotic Cells (TUNEL)HighReduced

Fibrosis Prevention

This compound has demonstrated antifibrotic properties in models of scleroderma. In a murine model treated with bleomycin, this compound reduced dermal and lung fibrosis significantly. Hydroxyproline content, a marker for collagen deposition, decreased by up to 45% in skin and 32% in lungs with this compound treatment compared to controls . Additionally, the expression levels of fibrotic markers such as transforming growth factor-beta (TGF-β) were notably lower in treated groups.

Table 2: Fibrosis Markers in this compound Treatment

TissueHydroxyproline Content (%)TGF-β Expression
SkinDecreased by 35%-45%Significantly Decreased
LungDecreased by 25%-32%Significantly Decreased

Cancer Therapeutics

This compound exhibits potential as an antitumor agent, particularly against T cell lymphoma. In vitro studies showed that this compound inhibited LPA-mediated survival signals in lymphoma cells, promoting apoptosis through the downregulation of anti-apoptotic proteins like Bcl2 and upregulation of pro-apoptotic factors such as p53 and cleaved caspase-3 . In vivo studies further supported these findings, indicating that this compound not only slows tumor growth but also ameliorates associated organ damage.

Table 3: Tumor Response to this compound

ParameterControl (LPA)This compound Treatment
Apoptosis InductionLowHigh
Tumor Volume (mm³)IncreasedDecreased
Organ Damage (Kidney/Liver)Significant DamageAmeliorated

Vascular Biology

In vascular studies, this compound has been shown to inhibit lysophosphatidic acid-induced myogenic constriction and reactive oxygen species (ROS) release in smooth muscle cells . This suggests its potential utility in treating vascular disorders where LPA signaling contributes to pathophysiology.

Table 4: Vascular Responses to this compound

ResponseControl (LPA)This compound Treatment
Myogenic ConstrictionIncreasedReduced by 58%
ROS ReleaseIncreasedReduced by 45%

Mechanism of Action

Ki16425 exerts its effects by selectively inhibiting lysophosphatidic acid receptors, particularly lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 3. By binding to these receptors, this compound prevents lysophosphatidic acid from activating downstream signaling pathways, leading to the inhibition of cellular processes such as proliferation, survival, and migration. The compound also induces apoptosis by down-regulating the expression of B-cell lymphoma 2 and up-regulating p53, Bax, cleaved caspase-3, and cytochrome c expression .

Biological Activity

Ki16425 is a small molecule antagonist specifically targeting the lysophosphatidic acid (LPA) receptors, primarily LPA1 and LPA3. This compound has garnered attention due to its significant biological activities related to inflammation, cancer progression, and cellular signaling pathways.

  • Chemical Name : 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid
  • Molecular Weight : 425.86 g/mol
  • Purity : ≥98%

This compound acts as an antagonist with Ki values of 0.25 μM for LPA1 and 0.36 μM for LPA3, as determined in GTPγS binding assays. The compound effectively blocks LPA-induced signaling pathways, including:

  • Dephosphorylation of Yes-associated protein (YAP) and WW domain-containing transcription regulator protein 1 (TAZ) , which are critical in the Hippo signaling pathway .
  • Inhibition of cyclooxygenase-2 (COX-2) induction by LPA in various cell lines, indicating its role in modulating inflammatory responses .

Anti-inflammatory Effects

Research indicates that this compound significantly reduces the severity of inflammation in various models:

  • In a study involving peritoneal endotoxin exposure, pretreatment with this compound led to decreased neutrophil chemokine and cytokine production, reduced liver oxidative stress, and protection against organ damage and mortality associated with sepsis .
  • The compound suppresses the phosphorylation of protein kinase C δ (PKCδ) and p38 MAPK in liver cells, blunting interleukin 6 production in response to lipopolysaccharide (LPS) .

Cancer Research

This compound has shown potential in cancer research by inhibiting tumor progression:

  • It has been reported to block bone metastasis progression through its antagonistic action on LPA receptors, suggesting a therapeutic avenue for managing metastatic cancer .
  • In lung injury models, this compound mitigated pro-inflammatory and profibrotic activities associated with LPA signaling, highlighting its role in reducing fibrosis and inflammation .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

  • Lung Injury Model : In a bleomycin-induced pulmonary fibrosis model, administration of this compound resulted in significant reductions in lung inflammation and fibrosis markers.
  • Sepsis Model : Mice pretreated with this compound exhibited lower mortality rates and reduced organ damage when exposed to endotoxin, emphasizing its protective effects against systemic inflammatory responses .

Data Summary

Study FocusKey FindingsReference
InflammationReduced cytokine production; protection against organ damage
Cancer ProgressionInhibition of bone metastasis progression
Lung InjuryMitigated fibrosis and inflammation
COX-2 ExpressionInhibition of COX-2 induction by LPA

Q & A

Basic Research Questions

Q. What is the mechanism of action of Ki16425 as an LPA receptor antagonist, and how does its selectivity influence experimental design?

this compound acts as a competitive, reversible antagonist of lysophosphatidic acid (LPA) receptors LPA1, LPA2, and LPA3, with Ki values of 0.34 μM, 6.5 μM, and 0.93 μM, respectively. It exhibits no activity against LPA4–6 . Its selectivity profile (LPA1 > LPA3 > LPA2) makes it ideal for dissecting receptor-specific contributions to LPA-mediated processes. For example, in studies using Swiss 3T3 fibroblasts, this compound effectively inhibits LPA-induced DNA synthesis and cell migration via LPA1/LPA3 blockade . Researchers should validate receptor expression in their model systems (e.g., via RT-PCR or Western blot) to contextualize results, as efficacy varies across cell types (e.g., strong Ca²⁺ response inhibition in THP-1 cells vs. marginal effects in PC-12 cells) .

Q. How should researchers validate the specificity of this compound in blocking LPA receptor subtypes?

Methodological validation should include:

  • Competitive binding assays : Compare this compound’s inhibition of LPA-induced GTPγS binding in cells overexpressing LPA1, LPA2, or LPA3 .
  • Pharmacological controls : Use DGPP 8:0 (an LPA3-preferring antagonist) to differentiate subtype contributions .
  • Dose-response curves : Confirm that this compound’s effects align with its Ki values (e.g., IC50 for LPA1 ~0.34 μM) .
  • Cross-receptor testing : Verify lack of activity against unrelated receptors (e.g., sphingosine 1-phosphate receptors) .

Q. What are standard protocols for assessing this compound’s effects on LPA-induced signaling pathways?

Key assays include:

  • Calcium flux : Measure intracellular Ca²⁺ changes using fluorescent dyes (e.g., Fura-2) in LPA-stimulated cells (e.g., THP-1 or A431 cells) .
  • MAPK activation : Quantify p42/p44 MAPK phosphorylation via Western blot; this compound reduces LPA-induced MAPK activation in Swiss 3T3 fibroblasts and PC-12 cells .
  • Functional endpoints : Evaluate DNA synthesis (³H-thymidine incorporation) or cell migration (Boyden chamber assays) in LPA-treated fibroblasts .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on cell migration?

this compound inhibits LPA-induced migration in Swiss 3T3 fibroblasts but promotes migration in PC3M prostate cancer cells . This discrepancy arises from:

  • Receptor expression heterogeneity : PC3M cells may express non-canonical LPA receptors (e.g., LPA4) or alternative signaling pathways unaffected by this compound .
  • Context-dependent signaling : In cancer models, this compound may indirectly modulate cross-talk between LPA1 and growth factor receptors (e.g., PDGF-BB) .
  • Experimental validation : Perform RNAi knockdown of LPA1/LPA3 in PC3M cells to isolate this compound’s target specificity .

Q. What strategies optimize this compound dosing in vivo for studying systemic inflammation or fibrosis?

  • Dose-ranging studies : In murine models of LPS-induced sepsis, 5–20 mg/kg this compound (intraperitoneal) reduces inflammation markers (e.g., IL-6, CXCL1) and organ dysfunction .
  • Timing and route : Pre-treat with this compound 1 hour before LPS challenge to maximize receptor blockade .
  • PK/PD considerations : Monitor tissue distribution, as this compound’s efficacy in reducing liver protein oxidation may not extend to kidneys .

Q. How does this compound’s protean agonism impact experimental interpretation in neurite outgrowth studies?

this compound exhibits partial agonist activity in PC-12 cells, weakly stimulating p42/p44 MAPK while antagonizing NGF-induced neurite outgrowth . To mitigate confounding effects:

  • Include vehicle controls : Differentiate baseline MAPK activation from this compound-specific effects.
  • Combine with receptor knockdown : Use siRNA targeting LPA1/LPA3 to confirm that this compound’s agonism is receptor-dependent .
  • Dose titration : Employ sub-Ki concentrations (e.g., <0.1 μM) to minimize off-target agonism .

Q. Methodological Recommendations

  • Cell line selection : Prioritize models with well-characterized LPA receptor profiles (e.g., Swiss 3T3 fibroblasts for LPA1/LPA3, A431 cells for LPA2) .
  • Data normalization : In calcium flux assays, normalize responses to total inositol phosphate levels to account for receptor density variations .
  • In vivo model limitations : Note that this compound’s efficacy in neonatal rats (5 mg/kg/day) may differ from adult rodents due to developmental LPA signaling dynamics .

Properties

IUPAC Name

3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-14-21(25-23(29)30-15(2)18-5-3-4-6-19(18)24)22(31-26-14)17-9-7-16(8-10-17)13-32-12-11-20(27)28/h3-10,15H,11-13H2,1-2H3,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIFMNUXGDHTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438772
Record name Ki16425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355025-24-0
Record name 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355025-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KI-16425
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355025240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ki16425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KI-16425
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83W49JT69B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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